

sodium ethyl carbonate chemical structure and bonding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Sodium ethyl carbonate

Cat. No.: B15721648

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Bonding of **Sodium Ethyl Carbonate**

Authored by a Senior Application Scientist Introduction: Deconstructing Sodium Ethyl Carbonate

Sodium ethyl carbonate (SEC), with the chemical formula $C_3H_5NaO_3$, is an organosodium compound that serves as a versatile and reactive intermediate in synthetic chemistry. While its formula appears straightforward, a deeper analysis reveals a fascinating interplay of ionic and covalent bonding forces that dictate its structure, stability, and chemical behavior. This guide provides a comprehensive examination of **sodium ethyl carbonate**, moving from its fundamental structural characteristics to the experimental methodologies used to validate its architecture. We will explore the nuanced nature of its chemical bonds, the concept of electron delocalization through resonance, and the practical implications of this structure in synthesis and material science. This document is intended for researchers and drug development professionals who require a granular understanding of this reagent beyond its catalog entry.

Core Molecular Architecture and Identification

At its most fundamental level, **sodium ethyl carbonate** is an ionic salt. It is composed of a positively charged sodium cation (Na^+) and a negatively charged ethyl carbonate anion ($[CH_3CH_2OCO_2]^-$). This primary ionic interaction is the result of the large electronegativity

difference between the metallic sodium atom and the non-metallic oxygen atoms of the carbonate group. Sodium readily donates its single valence electron to form a stable cation, while the ethyl carbonate moiety accepts this electron to form a stable anion.

This fundamental structure gives rise to its specific chemical identity and physical properties.

Property	Value	Source
Molecular Formula	$C_3H_5NaO_3$	PubChem
Molecular Weight	112.06 g/mol	PubChem
CAS Number	17201-44-4	GSRS
IUPAC Name	sodium ethyl carbonate	PubChem
SMILES	<chem>CCOC(=O)[O-].[Na+]</chem>	GSRS
InChI Key	AFQCYAJUSXIRJO-UHFFFAOYSA-M	PubChem

The Dichotomy of Bonding: Ionic and Covalent Forces

A nuanced understanding of **sodium ethyl carbonate** requires dissecting the two distinct types of chemical bonds that coexist within its structure: the ionic bond between the sodium cation and the ethyl carbonate anion, and the covalent bonds within the anion itself.

The Ionic Interaction

The bond between Na^+ and the $[C_3H_5O_3]^-$ anion is electrostatic in nature. The positively charged sodium ion is attracted to the net negative charge of the ethyl carbonate anion. This negative charge is not localized on a single atom but is delocalized across the O-C-O framework of the carbonate group, a concept we will explore in detail in the resonance section. This ionic character makes **sodium ethyl carbonate** a salt, typically a solid at room temperature, and influences its solubility in various solvents.

Covalent Framework of the Ethyl Carbonate Anion

Within the ethyl carbonate anion, atoms are linked by covalent bonds, which involve the sharing of electrons. These bonds form the stable backbone of the anion and can be broken down as follows:

- Ethyl Group (CH_3CH_2-): Standard single covalent bonds exist between carbon and hydrogen atoms (C-H) and between the two carbon atoms (C-C).
- Ether Linkage (-O-CH₂): A polar covalent bond connects the ethyl group to one of the oxygen atoms of the carbonate core.
- Carbonate Core (-OCO₂): The central carbon atom is bonded to three oxygen atoms. This is where the bonding becomes more complex due to electron delocalization.

The following diagram illustrates the distinct ionic and covalent components of the molecule.

Caption: Ionic attraction between the sodium cation and the covalently bonded ethyl carbonate anion.

Resonance and Electron Delocalization

The true electronic structure of the carbonate portion of the anion cannot be represented by a single Lewis structure. Instead, it is a resonance hybrid of multiple contributing structures. This delocalization of electrons is a critical factor in the molecule's stability and reactivity.

The negative charge is not confined to one oxygen atom but is shared among the two oxygen atoms that are not part of the ethyl ether linkage. The pi electrons from the C=O double bond are delocalized across the O=C-O⁻ system.

- To cite this document: BenchChem. [sodium ethyl carbonate chemical structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15721648#sodium-ethyl-carbonate-chemical-structure-and-bonding\]](https://www.benchchem.com/product/b15721648#sodium-ethyl-carbonate-chemical-structure-and-bonding)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com